molecular formula C12H13ClO2 B15334081 1-Chloro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

1-Chloro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B15334081
M. Wt: 224.68 g/mol
InChI Key: SNCVOORKCWTWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a synthetic organic compound characterized by its unique structure, which includes a chloro and methoxy substituent on a tetrahydrobenzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Annulene Core: The initial step involves the construction of the tetrahydrobenzoannulene core through a series of cyclization reactions.

    Introduction of the Chloro Group: The chloro substituent is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is introduced through a methylation reaction, typically using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.

    Hydrolysis: The methoxy group can be hydrolyzed to form a hydroxyl group under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted annulenes with various functional groups.

    Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-Chloro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Material Science: Studied for its properties in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-Chloro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : A similar compound with a hydroxyl group instead of a methoxy group.
  • (1S,2S,3R,4R)-3-(5-chloro-2-((S)-1-methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzo annulen-2-ylamino)pyrimidin-4-ylamino)bicyclo[2.2.1]hept-5-ene-2-carboxamide : A more complex derivative with additional functional groups and a bicyclic structure.

Uniqueness

1-Chloro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific combination of chloro and methoxy substituents on the tetrahydrobenzoannulene core. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

1-chloro-3-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C12H13ClO2/c1-15-8-6-10-9(11(13)7-8)4-2-3-5-12(10)14/h6-7H,2-5H2,1H3

InChI Key

SNCVOORKCWTWOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCCCC2=O)C(=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.